molecular formula C18H19N3O3 B12448438 2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one

2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12448438
M. Wt: 325.4 g/mol
InChI Key: XHMNDRFFDHYQCW-UHFFFAOYSA-N
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Description

2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a nitrophenyl group, which is known to impart significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of a substituted phthalic anhydride with a primary amine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization under acidic conditions to yield the desired isoindolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential therapeutic agent for the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and receptors, leading to the inhibition of their activity. This compound may also induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl [ [2- (3-nitrophenyl)ethyl]amino]acetate
  • Indole derivatives

Uniqueness

2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structural features, such as the presence of both a butyl group and a nitrophenyl group. These features contribute to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

2-butyl-3-(3-nitroanilino)-3H-isoindol-1-one

InChI

InChI=1S/C18H19N3O3/c1-2-3-11-20-17(15-9-4-5-10-16(15)18(20)22)19-13-7-6-8-14(12-13)21(23)24/h4-10,12,17,19H,2-3,11H2,1H3

InChI Key

XHMNDRFFDHYQCW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=CC=CC=C2C1=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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